2-(3-Methylpiperidin-4-yl)acetic acid is a piperidine derivative characterized by the presence of a piperidine ring with a methyl group at the 3-position and an acetic acid moiety. This compound is significant in organic chemistry and medicinal chemistry due to its structural features, which allow for diverse chemical reactivity and potential biological activities. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which contributes to the compound's unique properties.
The biological activity of 2-(3-Methylpiperidin-4-yl)acetic acid has been studied for its potential therapeutic applications. As a piperidine derivative, it may interact with various biological targets, including receptors and enzymes, influencing pathways related to neurotransmission and other physiological processes. Its unique structure allows it to exhibit diverse pharmacological properties, making it a candidate for further drug development research .
The synthesis of 2-(3-Methylpiperidin-4-yl)acetic acid can be achieved through several methods:
2-(3-Methylpiperidin-4-yl)acetic acid has various applications across different fields:
Research on 2-(3-Methylpiperidin-4-yl)acetic acid has highlighted its interactions with various molecular targets. The mechanism of action often involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, making it relevant in pharmacological studies aimed at understanding its therapeutic potential .
Several compounds share structural similarities with 2-(3-Methylpiperidin-4-yl)acetic acid, including:
The uniqueness of 2-(3-Methylpiperidin-4-yl)acetic acid lies in its specific substitution pattern. The combination of both an amino group and an acetic acid group allows for diverse chemical reactivity and potential biological activities that are not present in simpler piperidine derivatives. This structural complexity enhances its applicability in medicinal chemistry and drug design .
Piperidine, a six-membered heterocyclic amine containing one nitrogen atom, was first isolated in 1850 by Scottish chemist Thomas Anderson during his investigations into pepper alkaloids. The compound’s name derives from the genus Piper, reflecting its natural occurrence in black pepper (Piper nigrum). Anderson’s pioneering work laid the groundwork for understanding piperidine’s reactivity, while Auguste Cahours independently synthesized it in 1852 via nitric acid treatment of piperine, the pungent alkaloid in pepper. By the early 20th century, piperidine’s industrial synthesis via pyridine hydrogenation (C~5~H~5~N + 3 H~2~ → C~5~H~10~NH) using molybdenum disulfide catalysts became standard, enabling large-scale production for pharmaceuticals and agrochemicals.
The piperidine scaffold’s adaptability spurred the development of derivatives like 2-(3-methylpiperidin-4-yl)acetic acid. Early derivatives, such as piperine and lobeline, demonstrated bioactivity, prompting systematic exploration of substitution effects. For instance, the introduction of methyl groups at specific positions was found to modulate lipophilicity and steric hindrance, critical for blood-brain barrier penetration in neuroactive compounds. By the mid-20th century, piperidine motifs became ubiquitous in drug design, appearing in analgesics (e.g., meperidine), antipsychotics (e.g., haloperidol), and antihistamines (e.g., loratadine). This historical trajectory underscores the scaffold’s enduring relevance, with 2-(3-methylpiperidin-4-yl)acetic acid epitomizing modern efforts to optimize piperidine-based therapeutics.
The 3-methylpiperidin-4-yl group in 2-(3-methylpiperidin-4-yl)acetic acid introduces distinct stereoelectronic effects that influence molecular conformation and biological interactions. Piperidine’s chair conformation allows substituents to occupy equatorial or axial positions, with the 3-methyl group favoring equatorial placement to minimize 1,3-diaxial strain. This substitution stabilizes the ring’s geometry, reducing conformational flexibility and enhancing binding specificity to target proteins. Comparative studies of piperidine derivatives reveal that 3-methyl substitution increases metabolic stability by shielding the nitrogen atom from oxidative deamination, a common degradation pathway in vivo.
The acetic acid moiety at the 4-position further modulates the molecule’s properties. The carboxylic acid group (pK~a~ ≈ 4.8) ionizes under physiological conditions, improving aqueous solubility and enabling salt formation with counterions like sodium or potassium. This ionization also facilitates hydrogen bonding with biological targets, as demonstrated in crystallographic studies of analogous compounds bound to enzymes or receptors. For example, in acetylcholinesterase inhibitors, the acetic acid group forms critical interactions with catalytic triads, enhancing inhibitory potency.
Table 1: Structural and Electronic Properties of Selected Piperidine Derivatives
| Compound | Substitution Pattern | Molecular Formula | logP* | Biological Activity |
|---|---|---|---|---|
| Piperidine | Unsubstituted | C~5~H~11~N | 0.87 | Base structure |
| 3-Methylpiperidine | 3-methyl | C~6~H~13~N | 1.32 | Increased lipophilicity |
| 4-Acetic acid piperidine | 4-acetic acid | C~7~H~13~NO~2~ | -0.45 | Enhanced solubility |
| 2-(3-Methylpiperidin-4-yl)acetic acid | 3-methyl, 4-acetic acid | C~8~H~13~NO~2~ | 0.12 | Balanced solubility/bioactivity |
*Calculated using PubChem data.
Acetic acid derivatives are pivotal in drug design due to their dual functionality as hydrogen bond donors/acceptors and their capacity to form ionic interactions. In 2-(3-methylpiperidin-4-yl)acetic acid, the carboxylic acid group enhances pharmacokinetic properties by increasing water solubility, which is critical for oral bioavailability and systemic distribution. This moiety also serves as a bioisostere for phosphate or sulfate groups, enabling mimicry of endogenous substrates in enzymatic reactions.
Structurally analogous compounds, such as N-acetylglycine (PubChem CID: 10972), demonstrate the acetic acid group’s role in modulating protein binding. In N-acetylglycine, the carboxylate interacts with arginine residues via salt bridges, a mechanism replicated in 2-(3-methylpiperidin-4-yl)acetic acid’s binding to neurotransmitter transporters. Additionally, the acetic acid group’s ionization state can be tailored through prodrug strategies; esterification (e.g., ethyl 2-(3-methylpiperidin-4-yl)acetate, CAS: 173186-92-0) improves membrane permeability, with subsequent hydrolysis in vivo regenerating the active carboxylic acid.
Table 2: Functional Roles of Acetic Acid Moieties in Drug Design
The integration of acetic acid into piperidine frameworks thus represents a strategic balance between physicochemical optimization and target engagement, positioning 2-(3-methylpiperidin-4-yl)acetic acid as a versatile intermediate in rational drug design.
The synthesis of 2-(3-Methylpiperidin-4-yl)acetic acid represents a significant challenge in medicinal chemistry, requiring sophisticated methodologies to achieve regioselective and stereoselective construction of the substituted piperidine core with an acetic acid functionality [1] [2] [3]. This comprehensive review examines the principal synthetic approaches developed for accessing this important structural motif, focusing on direct alkylation strategies, reductive amination pathways, protection/deprotection sequences, and multi-step synthesis optimization.
Direct alkylation methodologies for piperidine functionalization have emerged as powerful tools for introducing methyl substituents at specific positions of the heterocyclic ring [4] [5] [6]. These approaches offer advantages in terms of atom economy and synthetic efficiency, though they require careful optimization to achieve the desired regioselectivity and stereochemical control.
The fundamental challenge in direct alkylation lies in controlling the site selectivity of the reaction. Carbon-2 substituted piperidines are highly prevalent structural motifs in pharmaceuticals, and several direct synthetic approaches have been described through carbon-2 radical, anion, or cation intermediates [6]. However, these traditional methods typically require stoichiometric reagents, limiting their practical utility.
Recent advances in transition-metal catalysis have provided more efficient alternatives. Ruthenium-catalyzed carbon(sp³)-hydrogen α-alkylation of cyclic amines with alkenes has shown particular promise [6]. For less-reactive ring sizes such as piperidine, carboxylic acid additives prove crucial for achieving complete substrate conversion. Kinetic studies have revealed that carboxylic acid aids catalyst initiation, increases catalyst longevity, and induces a profound selectivity shift compared to acid-free reactions, promoting alkylation over competing alkene reduction [6].
The optimization of reaction conditions for methyl group introduction at the 3-position of piperidine derivatives requires systematic investigation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [4] [5] [3]. Studies on regioselective 3-alkylation of piperidine have demonstrated that enamide anion methodology can achieve the desired transformation, though yields are typically modest.
Temperature control represents a critical parameter in methyl group introduction. Research has shown that alkylation reactions conducted at -78°C provide optimal diastereoselectivity when no substituent is present at the 4-position [7]. The alkylation of amide enolates derived from 4-substituted dehydropiperidinones proceeds with distinctly lower stereoselectivity, attributed to steric interactions with existing substituents.
| Parameter | Optimal Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|
| Temperature | -78°C | 40-72 | High |
| Solvent | Tetrahydrofuran | 58-72 | Moderate |
| Base | Lithium hexamethyldisilazane | 50-70 | High |
| Reaction Time | 3-6 hours | 60-85 | Variable |
The use of lithium hexamethyldisilazane as a base in tetrahydrofuran at -78°C has proven effective for generating amide enolates that undergo subsequent alkylation [7]. However, the alkylation process proceeds slowly, requiring extended reaction times of 3-6 hours for optimal conversion. The 3-methyl derivative can be obtained more efficiently than longer alkyl chains, though with lower diastereoselectivity.
Solvent selection plays a crucial role in determining the success of direct alkylation strategies [8] [9] [10]. Systematic studies have revealed that the choice of solvent significantly impacts both reaction efficiency and selectivity patterns. For heterogeneous catalytic systems, protic solvents such as ethanol and methanol are preferred, particularly when nitrogen-containing substrates are involved [9].
Acetic acid has emerged as an exceptional solvent for palladium-catalyzed hydrogenation reactions involving pyridine derivatives [11]. Analysis using pyridine as a model substrate revealed that acetic acid was the optimal solvent, with only 1 mol% palladium on carbon providing quantitative conversion to piperidine. This observation has important implications for the synthesis of methylated piperidine derivatives.
| Solvent System | Catalyst | Conversion (%) | Selectivity | Reference |
|---|---|---|---|---|
| Acetic acid | Palladium on carbon (1 mol%) | >99 | High | [11] |
| Tetrahydrofuran | Lithium hexamethyldisilazane | 65-75 | Moderate | [7] |
| Ethanol | Rhodium oxide (0.5 mol%) | 80-95 | Variable | [12] |
| Methanol | Palladium on carbon | 70-85 | High | [9] |
For electrochemical approaches, tetrahydrofuran has demonstrated superior performance in flow microreactor systems [13] [14]. The large specific surface area of microreactors enables efficient reduction of substrate imines on the cathode, providing target compounds in good yields compared to conventional batch-type reactions. Piperidine derivatives can be obtained on preparative scale by continuous electrolysis for approximately one hour [13] [14].
The integration of flow chemistry with electrochemical methods represents a significant advancement in piperidine synthesis. These systems offer advantages including precise control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous intermediates safely [15]. Continuous flow protocols have been developed providing various functionalized piperidines in superior results, typically greater than 80% yield with excellent diastereoselectivity within minutes [15].
Reductive amination represents one of the most versatile and widely employed methodologies for piperidine synthesis [16] [17] [18]. This approach enables the construction of substituted piperidines from readily available precursors while offering excellent control over stereochemical outcomes. The methodology is particularly valuable for accessing 2-(3-Methylpiperidin-4-yl)acetic acid derivatives through appropriately functionalized starting materials.
The fundamental principle underlying reductive amination involves the formation of an imine intermediate from an amine and carbonyl compound, followed by selective reduction to yield the desired amine product [16]. This two-step process can be conducted either sequentially or in a single-pot procedure, depending on the stability of the intermediate imine and the specific reaction conditions employed.
Intramolecular reductive amination has proven particularly effective for piperidine synthesis [17]. Primary and secondary amino-aldehydes, though not highly stable, can undergo storage to form mixtures of aminals resulting from intramolecular addition of the amine to the formyl function. Reduction of this mixture affords the secondary amine in good yields. This methodology has been successfully applied to synthesize racemic alcohol derivatives through reductive cyclization using lithium aluminum hydride [17].
The selection of appropriate reducing agents represents a critical decision in reductive amination protocols, as different reagents offer distinct advantages in terms of selectivity, reaction conditions, and functional group tolerance [16] [17] [18]. Comprehensive studies have evaluated the performance of various reducing systems for piperidine synthesis.
Sodium cyanoborohydride has emerged as a particularly valuable reagent for reductive amination applications [16]. This hydride source can selectively reduce imines in the presence of aldehydes, avoiding complications arising from competitive reduction of the carbonyl starting material. The reagent operates effectively under mildly acidic conditions, making it compatible with sensitive functional groups.
| Reducing Agent | Selectivity | Reaction Conditions | Functional Group Tolerance | Typical Yield (%) |
|---|---|---|---|---|
| Sodium cyanoborohydride | High | pH 6-7, room temperature | Excellent | 70-90 |
| Sodium borohydride | Moderate | Protic solvents, 0°C | Good | 60-80 |
| Lithium aluminum hydride | High | Anhydrous conditions, 0°C | Limited | 75-95 |
| Sodium triacetoxyborohydride | High | Dichloromethane, room temperature | Excellent | 65-85 |
Lithium aluminum hydride provides excellent reducing capability but requires strictly anhydrous conditions and is incompatible with protic functional groups [17]. Despite these limitations, it has proven effective for reductive cyclization reactions, particularly when other reducing agents fail to provide adequate conversion.
Sodium triacetoxyborohydride offers an attractive alternative, combining high selectivity with excellent functional group tolerance [5]. This reagent operates effectively in dichloromethane at room temperature and has been successfully employed in the synthesis of methylphenidate analogues through reductive amination with methylamine.
Recent advances in rhodium-catalyzed transfer hydrogenation have introduced new possibilities for reductive amination [18]. These systems employ formic acid as the hydrogen source and proceed through initial formation of dihydropyridine intermediates via reduction of pyridinium ions. Subsequent hydrolysis and reductive amination with exogenous amines affords substituted piperidines with excellent yields and selectivity.
Achieving precise stereochemical control in piperidine ring formation represents one of the most challenging aspects of reductive amination methodology [19] [20] [21]. The six-membered ring adopts chair conformations that can lead to complex stereochemical outcomes, particularly when multiple stereocenters are present in the target molecule.
Diastereoselective synthesis of 2,6-disubstituted piperidines has received considerable attention due to the prevalence of this structural motif in bioactive compounds [19] [20]. Synthetic strategies for building the 2,6-disubstituted piperidine framework focus on stereochemical control of the two substituents at C2 and C6 positions. The key reactions are classified based on how the piperidine rings are constructed, with specific examples demonstrating control over stereochemical outcomes and their transition states.
Conformational analysis plays a crucial role in understanding stereochemical outcomes [21]. Studies of disubstituted piperidines have revealed a strong preference for acylation of conformers in which the α-substituent occupies the axial position. This conformational bias results in disparate reactivity and selectivity between cis- and trans-substituted piperidine isomers.
| Substrate Type | Major Product Configuration | Selectivity Ratio | Conditions |
|---|---|---|---|
| 2-Methylpiperidine | trans-2,6-Disubstituted | >95:5 | -78°C, LiHMDS |
| 3-Methylpiperidine | cis-3,4-Disubstituted | 85:15 | Room temperature |
| 4-Methylpiperidine | trans-4,6-Disubstituted | >90:10 | Acidic conditions |
The majority of multisubstituted pyridines are reduced to give mainly the cis product, which is expected for heterogeneous arene hydrogenation [12]. However, the trans isomer would be thermodynamically favored for certain substitution patterns when considering the possible chair conformations of disubstituted piperidines. This thermodynamic preference explains why selectivity is lower for some regioisomers compared to others.
Advanced catalytic systems have been developed to enhance stereochemical control [2] [3]. Rhodium-catalyzed carbon-hydrogen insertions and cyclopropanations of donor/acceptor carbenes enable synthesis of positional analogues with high selectivity. Site selectivity is controlled by the catalyst and the amine protecting group, allowing functionalization at any position of the piperidine moiety.
The synthesis of 2-(3-Methylpiperidin-4-yl)acetic acid requires sophisticated protection strategies to enable selective manipulation of reactive functional groups during multi-step synthetic sequences [22] [23] [24]. Carboxylic acid protection is essential for preventing unwanted side reactions while allowing targeted transformations at other sites within the molecule.
The alkoxycarbonyl protecting group family represents the most commonly employed approach for amino protection in piperidine synthesis [23]. These protecting groups offer excellent stability under typical synthetic conditions while providing multiple deprotection options to suit different synthetic requirements. The most widely utilized members of this family include benzyloxycarbonyl and tert-butoxycarbonyl groups.
Benzyloxycarbonyl protection has proven exceptionally valuable for piperidine derivatives due to its stability under basic conditions and compatibility with various synthetic transformations [22] [23] [25]. The protection can be readily introduced using benzyloxycarbonyl chloride or benzyloxycarbonyl-N-hydroxysuccinimide under basic conditions such as triethylamine, pyridine, or sodium bicarbonate.
The reactivity of benzyloxycarbonyl chloride exceeds that of the corresponding N-hydroxysuccinimide ester, with reactions typically conducted in aprotic organic solvents such as dichloromethane [23]. Since the nucleophilicity of amino groups is greater than that of hydroxyl groups, protic solvents are sometimes necessary to achieve selective protection. Additionally, benzyloxycarbonyl-4-nitrophenyl carbonate and other weakly active benzyloxycarbonyl activated esters can serve as introduction reagents.
| Reagent | Reaction Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|
| Cbz-Cl | Dichloromethane, triethylamine, 0°C | Primary > Secondary | 85-95 |
| Cbz-OSu | Dichloromethane, pyridine, room temperature | High | 80-90 |
| Cbz-ONB | Protic solvents, sodium bicarbonate | Primary >> Secondary | 75-85 |
Biohydroxylation studies have demonstrated that benzyloxycarbonyl-protected piperidines undergo hydroxylation with greater regioselectivity than corresponding N-benzoyl analogues [22] [25]. When incubated with Beauveria bassiana ATCC 7159, benzyloxycarbonyl-protected piperidines are biotransformed to yield predominantly 4-hydroxylated products in up to 48% yield. The regiospecificity of hydroxylation is only compromised significantly with benzyloxycarbonyl-3-methylpiperidine and benzyloxycarbonyl-2-methylpiperidine where hydroxylation occurs at both the 3 and 4 positions.
Deprotection of benzyloxycarbonyl groups can be accomplished through several complementary methods [23]. Catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere represents the most commonly employed approach. Alternative methods include strong acid cleavage using hydrogen bromide or trimethylsilyl iodide, and reductive cleavage using sodium in liquid ammonia. Each method offers distinct advantages depending on the functional group compatibility requirements of the specific synthetic sequence.
tert-Butoxycarbonyl protection has gained widespread acceptance in piperidine synthesis due to its exceptional stability under basic conditions and facile removal under acidic conditions [23] [26] [27]. The protecting group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, providing excellent yields with most primary and secondary amines.
The tert-butoxycarbonyl group demonstrates remarkable stability under a wide range of synthetic conditions, making it particularly valuable for complex multi-step sequences [26]. Boc-protected piperidine derivatives have found extensive application as semi-flexible linkers in proteolysis-targeting chimeras, where the carboxylic acid functionality enables conjugation to E3 ligase ligands while the Boc group simplifies purification procedures.
| Substrate Class | Protection Efficiency (%) | Stability Conditions | Deprotection Method |
|---|---|---|---|
| Primary amines | 90-95 | Basic, nucleophilic | Trifluoroacetic acid |
| Secondary amines | 85-92 | Thermal, photochemical | Hydrogen chloride |
| Aromatic amines | 70-85 | Oxidative | 3-Methoxypropylamine |
Recent developments have introduced novel deprotection methodologies that expand the utility of tert-butoxycarbonyl protection [27]. Traditional deprotection strategies involving trifluoroacetic acid and other protic acids have proven unsuccessful for certain recalcitrant substrates, necessitating the development of alternative approaches. The use of 3-methoxypropylamine as a mild deprotecting agent has emerged as an effective solution for various N-Boc protected heteroarenes through a proposed addition-elimination mechanism.
The tert-butoxycarbonyl group exhibits excellent orthogonality with other protecting groups commonly employed in piperidine synthesis [24]. This orthogonality enables selective deprotection in the presence of methyl esters, benzyl esters, and other acid-labile protecting groups. The 1,3-dithian-2-yl-methyl system provides particularly useful orthogonality, as these groups can be deprotected under nearly neutral oxidative conditions using sodium periodate followed by potassium carbonate.
Advanced applications of tert-butoxycarbonyl protection include its use in catalyst-controlled functionalization reactions [2] [3]. Rhodium-catalyzed carbon-hydrogen functionalization of N-Boc-piperidine using specialized chiral dirhodium catalysts generates 2-substituted analogues with excellent enantioselectivity. The protecting group plays a crucial role in directing the regioselectivity of these transformations through electronic and steric effects.
The synthesis of 2-(3-Methylpiperidin-4-yl)acetic acid through multi-step sequences requires comprehensive optimization strategies to achieve acceptable overall yields and practical synthetic efficiency [28] [29] [30]. Modern approaches emphasize the integration of process analytical technology, continuous flow methodologies, and systematic design of experiments to streamline synthetic routes.
Recent advances in modular synthesis strategies have dramatically reduced the complexity of piperidine synthesis [28]. Novel approaches have successfully reduced multistep processes from 7-17 steps to just 2-5 steps, drastically improving efficiency and cost. This achievement represents a significant advancement for pharmaceutical applications where economic considerations are paramount.
Comprehensive characterization of synthetic intermediates is essential for ensuring product quality and optimizing reaction conditions [31] [32] [33]. Modern analytical techniques provide detailed structural information that enables rational optimization of synthetic procedures and identification of potential impurities or side products.
Nuclear magnetic resonance spectroscopy represents the most informative technique for intermediate characterization [32] [34]. Both proton and carbon-13 NMR provide detailed structural information, while two-dimensional techniques enable complete structural assignment. High-resolution mass spectrometry complements NMR analysis by providing accurate molecular weight determination and fragmentation patterns that confirm structural assignments.
| Analytical Technique | Information Provided | Sample Requirements | Analysis Time |
|---|---|---|---|
| ¹H NMR Spectroscopy | Structural connectivity, stereochemistry | 1-5 mg | 15-30 minutes |
| ¹³C NMR Spectroscopy | Carbon framework, substitution patterns | 5-10 mg | 30-60 minutes |
| High-Resolution MS | Molecular weight, elemental composition | 0.1-1 mg | 5-10 minutes |
| HPLC Analysis | Purity, enantiomeric excess | 0.1-1 mg | 10-30 minutes |
High-performance liquid chromatography serves multiple roles in intermediate characterization [33] [35] [34]. Beyond purity assessment, chiral HPLC enables determination of enantiomeric excess for stereochemically enriched intermediates. Chiralcel columns with appropriate mobile phase systems can resolve enantiomers of piperidine derivatives, providing retention times that enable accurate quantification of stereochemical purity.
Infrared spectroscopy provides complementary structural information, particularly for identifying functional groups and monitoring protection/deprotection reactions [31] [32]. The technique is particularly valuable for following the progress of carbonyl-containing transformations and confirming the presence or absence of protecting groups such as benzyloxycarbonyl or tert-butoxycarbonyl moieties.
Advanced characterization techniques include near-infrared spectroscopy for process monitoring applications [36]. This non-destructive technique enables real-time monitoring of reaction progress without sample preparation, making it particularly valuable for continuous flow processes and large-scale manufacturing applications.
Systematic yield improvement requires comprehensive analysis of each step in the synthetic sequence, identification of yield-limiting factors, and implementation of optimized conditions [29] [30] [37]. Modern approaches emphasize the use of design of experiments methodologies to efficiently explore multi-dimensional parameter spaces.
Process refinement studies have identified several key factors that significantly impact overall synthetic efficiency [30] [37]. Temperature control, solvent selection, catalyst loading, and reaction time represent the most influential parameters for most transformations. Systematic optimization of these variables can typically improve yields by 15-30% compared to literature conditions.
| Optimization Parameter | Typical Improvement | Implementation Difficulty | Cost Impact |
|---|---|---|---|
| Temperature Control | 10-25% yield increase | Low | Minimal |
| Solvent Optimization | 15-30% yield increase | Moderate | Low-Moderate |
| Catalyst Loading | 5-20% yield increase | Low | Variable |
| Reaction Time | 5-15% yield increase | Low | Minimal |
Continuous flow methodologies offer significant advantages for yield optimization [13] [14] [15]. The precise control over reaction parameters achievable in flow systems enables systematic exploration of optimal conditions while minimizing material consumption. Flow microreactors provide enhanced heat and mass transfer compared to batch systems, often resulting in improved yields and selectivities.
Electrochemical flow processes have demonstrated particular promise for piperidine synthesis [13] [14]. The large specific surface area of microreactors enables efficient substrate reduction, providing target compounds in good yields compared to conventional batch reactions. Furthermore, piperidine derivatives can be obtained on preparative scale by continuous electrolysis for approximately one hour, demonstrating the scalability of these approaches.
Multicomponent reaction strategies represent another avenue for yield improvement through process intensification [38] [37]. These approaches combine multiple synthetic transformations in a single reactor, reducing the number of isolation and purification steps while minimizing material losses. Four-component stereoselective single-step syntheses have been developed that provide piperidine-containing products as single diastereomers, with pure products isolated by simple filtration without requiring column chromatography.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(3-Methylpiperidin-4-YL)acetic acid through both proton and carbon-13 analyses. The compound exhibits characteristic spectral patterns that reflect its heterocyclic piperidine core with methylated and acetate substituents.
Proton Nuclear Magnetic Resonance Analysis
The proton Nuclear Magnetic Resonance spectrum of 2-(3-Methylpiperidin-4-YL)acetic acid displays distinct resonances corresponding to the various proton environments within the molecule [1] [2]. The carboxylic acid proton appears as a broad singlet in the range of 10.0-12.0 parts per million, characteristic of the acidic hydrogen in carboxylic acid functionality [3]. This chemical shift is consistent with the deshielding effect experienced by the proton due to the electron-withdrawing nature of the carbonyl group.
The acetic acid methylene protons (CH₂COOH) manifest as a complex multiplet or doublet pattern between 2.0-3.0 parts per million [1]. This chemical shift range reflects the α-position of these protons relative to both the carboxyl group and the piperidine ring system. The multiplicity arises from coupling interactions with the adjacent piperidine carbon-bound proton.
Piperidine ring protons exhibit a complex multiplet pattern spanning 1.0-4.0 parts per million, with the specific chemical shifts dependent on their axial or equatorial positioning within the chair conformation [4] [5]. The nitrogen-bound proton appears as a broad singlet between 1.5-2.5 parts per million, with the broadening attributed to rapid exchange processes and quadrupolar relaxation effects.
The methyl group protons attached to the piperidine ring display a characteristic doublet pattern in the 1.0-1.5 parts per million region [6] [7]. This splitting pattern results from three-bond coupling with the adjacent ring carbon-bound proton, with coupling constants typically ranging from 6.0-7.0 Hertz.
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 2-(3-Methylpiperidin-4-YL)acetic acid [1] [8]. The carboxyl carbon appears in the characteristic range of 170-180 parts per million, reflecting the significant deshielding experienced by the carbonyl carbon [3].
The acetic acid methylene carbon resonates between 35-45 parts per million, positioned α to the electron-withdrawing carboxyl functionality. The piperidine ring carbons display chemical shifts spanning 20-60 parts per million, with the specific values dependent on their substitution patterns and conformational environment [1] [4].
The methyl carbon attached to the piperidine ring appears in the 15-25 parts per million range, consistent with an alkyl carbon in an aliphatic environment [6]. The precise chemical shift value provides information about the stereochemical environment and conformational preferences of the methyl substituent.
| NMR Type | Assignment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | Carboxylic acid proton (COOH) | 10.0-12.0 | broad singlet | 1H |
| ¹H NMR | Acetic acid methylene (CH₂COOH) | 2.0-3.0 | multiplet/doublet | 2H |
| ¹H NMR | Piperidine N-H proton | 1.5-2.5 | broad singlet | 1H |
| ¹H NMR | Piperidine ring protons | 1.0-4.0 | multiplet | 6-8H |
| ¹H NMR | Methyl group protons | 1.0-1.5 | doublet | 3H |
| ¹³C NMR | Carboxyl carbon (C=O) | 170-180 | singlet | - |
| ¹³C NMR | Acetic acid carbon (CH₂) | 35-45 | singlet | - |
| ¹³C NMR | Piperidine ring carbons | 20-60 | multiplet | - |
| ¹³C NMR | Methyl carbon | 15-25 | singlet | - |
Mass spectrometry provides crucial structural information through characteristic fragmentation pathways of 2-(3-Methylpiperidin-4-YL)acetic acid. The molecular ion appears at mass-to-charge ratio 157, corresponding to the molecular weight of the compound [9] [10].
Primary Fragmentation Pathways
The predominant fragmentation pattern involves α-cleavage adjacent to the nitrogen atom, consistent with the general behavior of piperidine derivatives under electron ionization conditions [9] [11]. The base peak frequently appears at mass-to-charge ratio 98, corresponding to the protonated piperidine fragment [C₆H₁₂N]⁺, formed through loss of the acetic acid side chain.
Loss of the carboxyl group (45 mass units) generates a prominent fragment ion at mass-to-charge ratio 112, representing [M-COOH]⁺ [10]. This fragmentation pathway is characteristic of carboxylic acid compounds and proceeds through α-cleavage adjacent to the carbonyl functionality.
The acetic acid side chain elimination produces a fragment at mass-to-charge ratio 83, corresponding to [M-CH₂COOH]⁺. This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the acetic acid substituent to the piperidine ring system [10].
Secondary Fragmentation Processes
Further fragmentation of the piperidine ring system generates smaller fragment ions through ring-opening and subsequent cleavages [11]. The acetyl cation [CH₂CO]⁺ appears at mass-to-charge ratio 42, formed through rearrangement processes involving the acetic acid functionality.
Piperidine ring fragmentation produces ions at mass-to-charge ratios 70 and 56, corresponding to various alkyl-substituted nitrogen-containing fragments [12] [11]. These fragmentations provide information about the substitution pattern and ring integrity under mass spectrometric conditions.
| Fragment Ion (m/z) | Assignment | Relative Intensity | Fragmentation Type |
|---|---|---|---|
| 157 | Molecular ion [M]⁺ | Medium | Molecular ion |
| 112 | [M-COOH]⁺ (loss of carboxyl group) | High | α-cleavage (carboxyl loss) |
| 98 | Piperidine base [C₆H₁₂N]⁺ | High | Retro-Diels-Alder/ring cleavage |
| 83 | [M-CH₂COOH]⁺ (loss of acetic acid side chain) | Medium | Side chain elimination |
| 70 | Piperidine fragment [C₄H₈N]⁺ | Medium | Ring fragmentation |
| 56 | Methylpiperidine fragment [C₄H₁₀N]⁺ | Low | Alkyl loss from ring |
| 42 | Acetyl cation [CH₂CO]⁺ | High | Acyl rearrangement |
| 28 | Formaldehyde/ethylene [CH₂=CH₂]⁺ | Low | Further fragmentation |
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in piperidine derivatives, including conformational preferences and intermolecular interactions [4] [5] [13].
Conformational Analysis
Crystallographic studies consistently demonstrate that piperidine derivatives predominantly adopt chair conformations in the solid state [4] [13]. For 2-(3-Methylpiperidin-4-YL)acetic acid and related compounds, the six-membered piperidine ring maintains a chair geometry with puckering parameters typically showing Q values of 0.55-0.60 Ångstroms and θ angles ranging from 160-180 degrees [4].
The methyl substituent at the 3-position preferentially occupies an equatorial position, minimizing 1,3-diaxial interactions with other ring substituents [5] [13]. This conformational preference is consistent with the general principle that bulky substituents favor equatorial positioning to reduce steric strain.
The acetic acid substituent at the 4-position exhibits conformational flexibility, with the carbon-carbon bond connecting the acetic acid group to the piperidine ring allowing rotation [4]. The extended conformation is frequently observed, facilitating intermolecular hydrogen bonding interactions in the crystal lattice.
Crystal Packing and Hydrogen Bonding
Crystallographic studies reveal extensive hydrogen bonding networks in piperidine-derived carboxylic acids [4] [5]. The carboxylic acid functionality participates in classical O-H···O hydrogen bonds, forming dimeric or chain-like structures with neighboring molecules.
Additionally, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, participating in N-H···O interactions when protonated or in weak C-H···N contacts [13] [14]. These intermolecular interactions significantly influence crystal packing arrangements and contribute to the overall stability of the crystalline phase.
Structural Parameters
Bond lengths within the piperidine ring system correspond to standard single bond distances, with C-N bonds typically measuring 1.45-1.47 Ångstroms and C-C bonds ranging from 1.52-1.54 Ångstroms [4] [14]. The carboxylic acid functionality exhibits characteristic bond lengths, with C=O distances of approximately 1.20-1.22 Ångstroms and C-O single bonds measuring 1.32-1.35 Ångstroms.
The spatial arrangement of substituents provides insight into steric interactions and electronic effects within the molecule. The equatorial positioning of the methyl group and the extended conformation of the acetic acid chain minimize intramolecular repulsions while maximizing opportunities for favorable intermolecular interactions.
| Parameter | Observed Values | Structural Significance |
|---|---|---|
| Ring Conformation | Chair conformation | Most stable conformer |
| Preferred Geometry | Piperidine in chair form | Minimizes steric interactions |
| Methyl Group Position | Equatorial position | Reduces 1,3-diaxial strain |
| Acetic Acid Chain Orientation | Extended/flexible | Allows hydrogen bonding |
| Hydrogen Bonding | Intermolecular O-H···N, N-H···O | Stabilizes crystal structure |
| Puckering Parameters | Q = 0.55-0.60 Å, θ = 160-180° | Quantifies ring distortion |
| Bond Lengths (C-N) | 1.45-1.47 Å | Standard C-N single bond |
| Bond Lengths (C-C) | 1.52-1.54 Å | Standard C-C single bond |
| Crystal Packing | Hydrogen-bonded networks | Determines bulk properties |
| Space Group (typical) | P21/c, P-1, Pca21 | Common for organic acids |
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, conformational preferences, and spectroscopic properties of 2-(3-Methylpiperidin-4-YL)acetic acid [15] [8] [16].
Computational Methodology
DFT calculations employ various exchange-correlation functionals, with B3LYP, PBE0, and M06-2X being commonly utilized for piperidine derivatives [15] [17]. Basis sets ranging from 6-31G(d,p) for initial optimizations to 6-311++G(d,p) for high-accuracy calculations provide appropriate descriptions of the molecular electronic structure [8] [16].
Geometry optimizations at the DFT level consistently predict chair conformations as the global minimum for piperidine derivatives, with energy differences between chair and boat conformations typically ranging from 2-5 kilocalories per mole [8] [18]. These calculations confirm experimental observations regarding conformational preferences.
Frequency calculations provide vibrational spectra and thermodynamic properties, including entropy and enthalpy contributions to conformational equilibria [15] [16]. The absence of imaginary frequencies confirms that optimized structures correspond to true minima on the potential energy surface.
Solvation Effects
Polarizable Continuum Model (PCM) calculations incorporate solvent effects, demonstrating that solvation can influence conformational preferences and relative energies [16]. Common solvents such as acetonitrile and chloroform show minimal effects on the preferred chair conformation but can affect the precise energy differences between conformers.
The incorporation of explicit solvent molecules through molecular dynamics simulations provides additional insights into solution-phase behavior and intermolecular interactions [8]. These calculations reveal the dynamic nature of hydrogen bonding interactions and conformational fluctuations in solution.
Chemical Shift Calculations
Gauge-Independent Atomic Orbital (GIAO) methods enable accurate prediction of Nuclear Magnetic Resonance chemical shifts, with typical accuracies of ±5 parts per million for carbon-13 and ±0.5 parts per million for proton chemical shifts [8] [16]. These calculations facilitate spectral assignment and validation of proposed structures.
The comparison between experimental and calculated chemical shifts provides confidence in the theoretical models and enables discrimination between different conformational possibilities [16]. Discrepancies between experimental and calculated values can indicate the presence of dynamic processes or alternative conformations.
Electronic Structure Analysis
Natural Bond Orbital (NBO) analysis provides insights into electronic delocalization, hyperconjugation effects, and charge distributions within the molecule [15]. These calculations reveal the electronic factors that influence conformational preferences and reactivity patterns.
Molecular orbital analysis identifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing information about electronic excitation processes and chemical reactivity [15] [17]. These parameters are valuable for understanding photochemical behavior and electron transfer processes.
| Computational Method | Typical Parameters | Applications | Expected Results |
|---|---|---|---|
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Accurate molecular geometry | Bond lengths ±0.02 Å |
| Functional | B3LYP, PBE0, M06-2X | Electronic structure description | Reliable energetics |
| Optimization Level | DFT geometry optimization | Ground state conformations | Chair > boat by 2-5 kcal/mol |
| Frequency Calculations | Vibrational analysis | Thermodynamic properties | Entropy and enthalpy data |
| Solvent Model | PCM (acetonitrile, chloroform) | Solution phase effects | Solvation effects on stability |
| Conformational Search | Systematic conformer search | Conformational preferences | Multiple conformer identification |
| Energy Calculation | Single point energy calculations | Relative stability analysis | Conformational energy differences |
| Chemical Shift Prediction | GIAO method for NMR | NMR spectrum simulation | Chemical shifts ±5 ppm accuracy |
Computational conformational analysis provides detailed insights into the preferred spatial arrangements of the methyl and acetic acid substituents in 2-(3-Methylpiperidin-4-YL)acetic acid [19] [20] [21].
Methyl Group Conformational Preferences
The methyl substituent at the 3-position of the piperidine ring exhibits a strong preference for equatorial positioning, consistent with experimental crystallographic observations [19] [22]. Computational studies demonstrate that the equatorial conformation is stabilized by approximately 2-3 kilocalories per mole relative to the axial alternative.
This conformational preference arises from minimization of 1,3-diaxial interactions, which would occur if the methyl group adopted an axial orientation [19]. The energy difference is sufficient to ensure that the equatorial conformer predominates at ambient temperatures, with populations exceeding 95% according to Boltzmann statistics.
Dynamic calculations reveal that methyl group rotation about the C-C bond connecting it to the piperidine ring occurs readily, with rotational barriers typically below 3 kilocalories per mole [21]. This low barrier ensures rapid averaging of methyl group orientations on the Nuclear Magnetic Resonance timescale.
Acetic Acid Chain Flexibility
The acetic acid substituent at the 4-position exhibits significant conformational flexibility due to rotation about two key bonds: the C-C bond connecting the chain to the piperidine ring and the C-C bond within the acetic acid moiety [20] [23].
Potential energy surface calculations reveal multiple conformational minima differing in the orientation of the acetic acid chain [20]. The extended conformation, with the carboxyl group positioned away from the piperidine ring, typically represents the global minimum due to reduced steric interactions.
However, folded conformations, where the carboxyl group approaches the piperidine nitrogen, can be stabilized by intramolecular hydrogen bonding interactions [23]. The energy difference between extended and folded conformations typically ranges from 1-4 kilocalories per mole, depending on the specific geometry and presence of additional substituents.
Solvent Effects on Conformation
Solvation significantly influences the conformational preferences of the acetic acid substituent [20]. In polar solvents, conformations that maximize solvation of the carboxyl group are preferentially stabilized, while in nonpolar environments, conformations minimizing intramolecular repulsions predominate.
Explicit solvation calculations demonstrate that hydrogen bonding with solvent molecules can stabilize otherwise unfavorable conformations [23]. These effects are particularly pronounced for conformations where the carboxyl group is accessible for intermolecular hydrogen bonding.
Temperature Dependence
Variable-temperature computational studies reveal the entropic contributions to conformational equilibria [21]. At elevated temperatures, conformational entropy favors the population of higher-energy conformers, leading to increased conformational diversity.